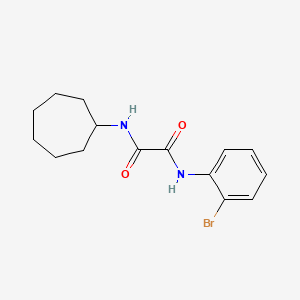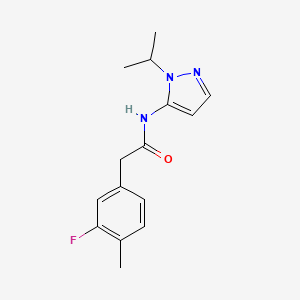![molecular formula C17H14N2O4 B4981963 (Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid](/img/structure/B4981963.png)
(Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinyl group attached to a but-2-enoic acid backbone, with a phenylbenzoyl substituent, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid typically involves the reaction of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid hetarylamides with 2-hydrazono-1,2-diphenylethanone in anhydrous toluene under reflux conditions . This method ensures the formation of the desired hydrazinyl derivative with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent and efficient production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various hydrazine and oxo derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid is used as a building block for synthesizing more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its hydrazinyl group can interact with biological targets, making it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their analgesic and antibacterial properties . These derivatives exhibit low toxicity and activities comparable to or exceeding those of reference drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of (Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydrazinobenzoic acid: A related compound with a hydrazinyl group attached to a benzoic acid backbone.
4-aryl-2-hydroxy-4-oxobut-2-enoic acid hetarylamides: Precursors used in the synthesis of (Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid.
Uniqueness
This compound stands out due to its specific hydrazinyl and phenylbenzoyl substituents, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(Z)-4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15(10-11-16(21)22)18-19-17(23)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,20)(H,19,23)(H,21,22)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVVYDAVGULGKB-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate](/img/structure/B4981885.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4981890.png)
![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)

![Ethyl 2-[[2-(diethylamino)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981912.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4981921.png)

![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)

![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![N-[3-[(2-chlorobenzoyl)amino]phenyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B4981946.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4981953.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![N~1~-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B4981979.png)
